molecular formula C12H11NO6 B5914397 methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate

methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B5914397
M. Wt: 265.22 g/mol
InChI Key: IHPJXFGCAAADNL-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure. It features a nitrophenyl group, a hydroxy group, and a methylidene group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and methylidene groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitrophenyl group, in particular, imparts distinct electronic properties that differentiate it from similar compounds .

Properties

IUPAC Name

methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-7(14)10(12(16)19-2)11(15)8-3-5-9(6-4-8)13(17)18/h3-6,15H,1-2H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPJXFGCAAADNL-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C(\C1=CC=C(C=C1)[N+](=O)[O-])/O)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.